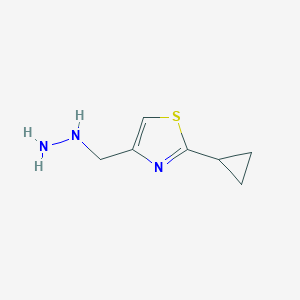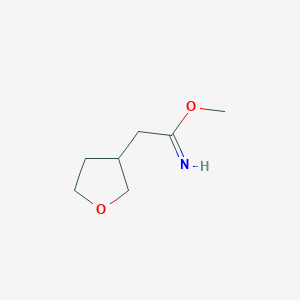
Methyl2-(tetrahydrofuran-3-yl)acetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(tetrahydrofuran-3-yl)acetimidate is a chemical compound used in various scientific research applications. It is known for its complex structure and high perplexity, making it a valuable tool in different studies
Métodos De Preparación
The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be achieved through several synthetic routes. One common method involves the functionalization of tetrahydrofuran derivatives. For instance, a three-step strategy includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation-cyclization of the condensation intermediate to generate alkylated tetrahydrofuran . This method highlights the versatility and efficiency of synthesizing functionalized tetrahydrofuran derivatives.
Análisis De Reacciones Químicas
Methyl 2-(tetrahydrofuran-3-yl)acetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organometallic reagents, such as alkylmagnesium reagents, which are often employed in carbon-carbon bond-forming reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the formation of functionalized tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(tetrahydrofuran-3-yl)acetimidate has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex moleculesThe compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of Methyl 2-(tetrahydrofuran-3-yl)acetimidate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of functionalized derivatives. These derivatives can then interact with biological molecules, influencing different biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparación Con Compuestos Similares
Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be compared with other similar compounds, such as 2-methyltetrahydrofuran-3-one and other tetrahydrofuran derivatives. These compounds share similar structural features and reactivity, but Methyl 2-(tetrahydrofuran-3-yl)acetimidate is unique due to its specific functional groups and synthetic versatility . This uniqueness makes it a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl 2-(oxolan-3-yl)ethanimidate |
InChI |
InChI=1S/C7H13NO2/c1-9-7(8)4-6-2-3-10-5-6/h6,8H,2-5H2,1H3 |
Clave InChI |
OULUITAUHPBKQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)CC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



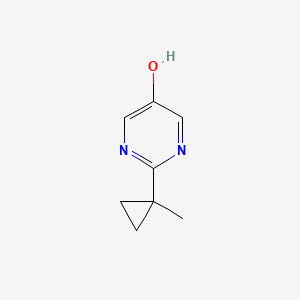



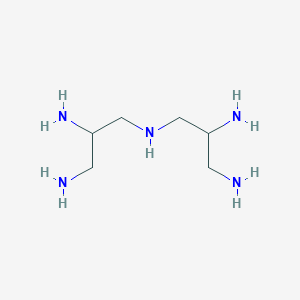

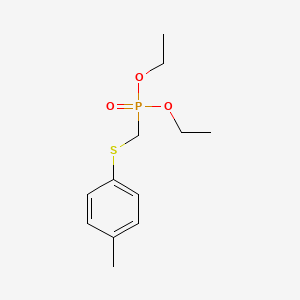

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)

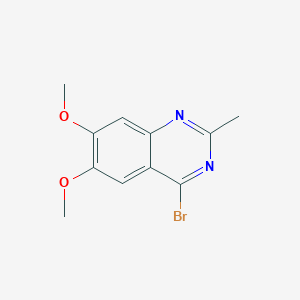
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
